

A Technical Guide to the Historical Development of HC Blue Dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HC Blue no. 2

Cat. No.: B1210284

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This document provides a comprehensive overview of the history, synthesis, and chemical properties of key HC (Hair Color) Blue dyes, with a focus on HC Blue No. 1 and **HC Blue No. 2**. These dyes are notable examples of nitroaromatic amines used extensively in semi-permanent hair coloring products.

Introduction and Historical Context

The development of synthetic hair dyes in the 20th century offered a vibrant alternative to natural colorants. Among these, the "HC" dyes, a classification for non-oxidative, semi-permanent hair colorants, became prominent. These smaller molecules are designed to penetrate the hair shaft without a chemical developer (like peroxide), gradually washing out over several shampoos[1][2].

The production of HC Blue dyes began in the mid-20th century. **HC Blue No. 2** was developed first, with its production and use starting in the late 1950s[3]. HC Blue No. 1 followed, with its commercial production beginning in the late 1960s. While **HC Blue No. 2** remains in use, the production of HC Blue No. 1 was discontinued in the mid-1980s[4]. These dyes belong to the chemical class of nitro-phenylenediamines, which are instrumental in achieving brown, red, and blue tones in hair color formulations[2][5][6].

Physicochemical Properties

The efficacy and safety of HC dyes are closely linked to their physicochemical characteristics. The key properties of HC Blue No. 1 and **HC Blue No. 2** have been well-documented through

various analytical studies.

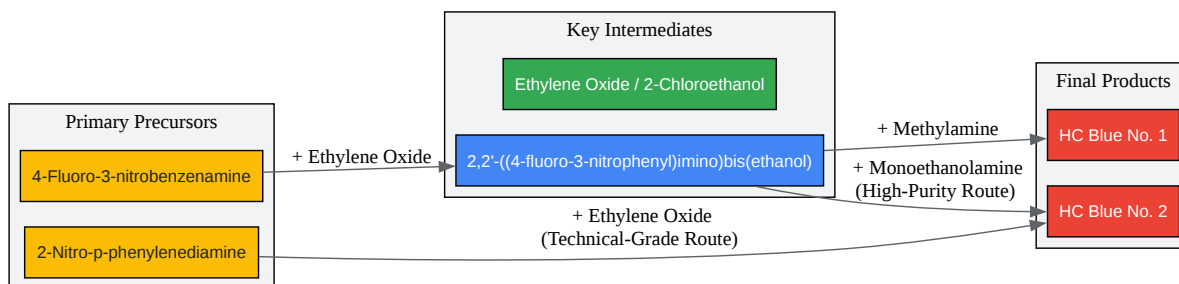
Table 1: Physicochemical Data for HC Blue No. 1 and **HC Blue No. 2**

Property	HC Blue No. 1	HC Blue No. 2
CAS Number	2784-94-3[7]	33229-34-4[8][9]
Molecular Formula	C ₁₁ H ₁₇ N ₃ O ₄ [7]	C ₁₂ H ₁₉ N ₃ O ₅ [8][9]
Molecular Weight	255.27 g/mol [7]	285.30 g/mol [10]
Appearance	Dark blue microcrystals or blue-black amorphous powder[4][11]	Dark blue microcrystalline or amorphous powder[10][12]
Melting Point	101.5-104 °C[4]	83.5-98 °C (Varies by lot)[12]
UV Absorption (λ _{max})	Not specified	263-264 nm (major), 531-534 nm (secondary)[12]
Solubility	Slightly soluble in water (0.38% w/w); Soluble in ethanol, methanol, acetone[4]	Soluble in water, ethanol, methanol, and acetone[10]
Octanol/Water Partition Coefficient (log P)	1.24 (Calculated from P=17.2) [4]	0.23 (Calculated from P=1.7) [10]

Synthesis and Manufacturing

The commercial synthesis of HC Blue dyes involves multi-step chemical reactions, primarily centered around the modification of nitroaniline precursors. The two main pathways yield high-purity (≥95%) or technical-grade products[1][3].

The synthesis of both HC Blue No. 1 and No. 2 can originate from common foundational chemicals, branching into specific pathways. This demonstrates a logical relationship in their manufacturing history.



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Caption: Precursor relationships in the synthesis of HC Blue dyes.

The following protocols are derived from the manufacturing processes described in the technical literature[3][4][8][11][13].

Protocol 1: Synthesis of High-Purity **HC Blue No. 2**

This is a two-step process designed to produce a dye of approximately 98% purity[12].

- Step 1: Synthesis of 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol)
 - Charge a suitable reaction vessel with 4-fluoro-3-nitrobenzenamine.
 - React with ethylene oxide under controlled conditions. This step involves the hydroxyethylation of the amine group.
 - Monitor the reaction to completion via an appropriate analytical method (e.g., TLC or HPLC).
 - Upon completion, isolate the intermediate product, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol). Purification may involve recrystallization or column chromatography.
- Step 2: Synthesis of **HC Blue No. 2**

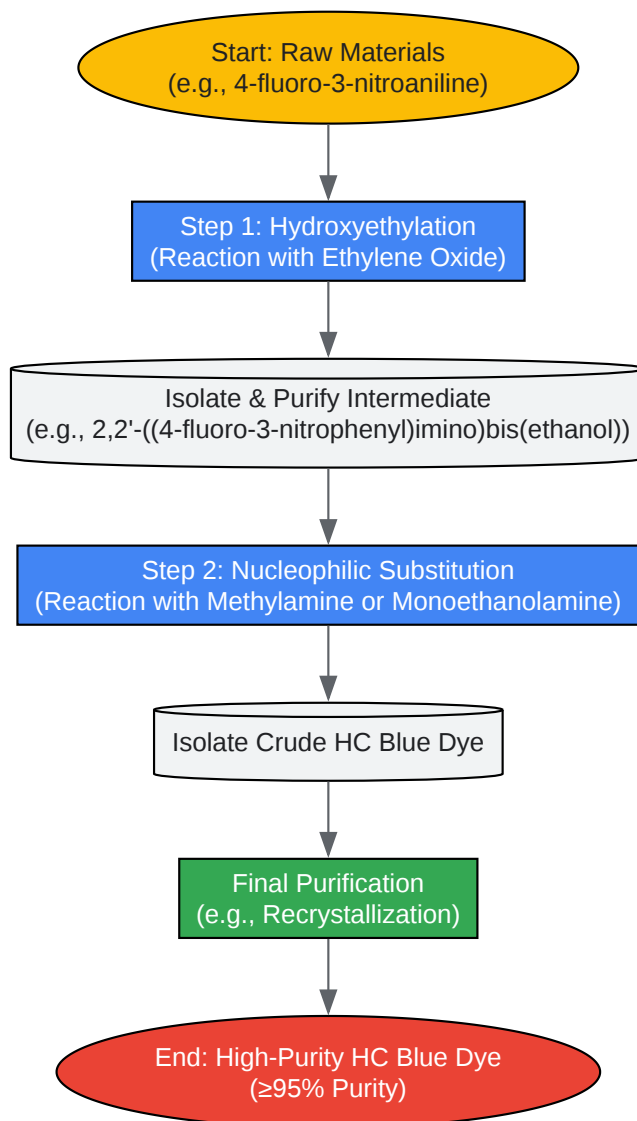
- Dissolve the intermediate from Step 1 in a suitable solvent.
- Add monoethanolamine to the reaction mixture.
- Heat the mixture to facilitate the nucleophilic aromatic substitution of the fluorine atom.
- After the reaction is complete, cool the mixture and isolate the crude **HC Blue No. 2**.
- Purify the final product, typically by recrystallization, to achieve $\geq 95\%$ purity. The major impurity is often water[12].

Protocol 2: Synthesis of HC Blue No. 1

This protocol also follows a two-step pathway, similar to the high-purity synthesis of **HC Blue No. 2**[4][13].

- Step 1: Synthesis of 2,2'-((4-fluoro-3-nitrophenyl)imino)bis(ethanol)
 - React 4-fluoro-3-nitroaniline with ethylene oxide in an ethanol/water solvent system under alkaline conditions, using a catalyst such as sodium hydroxide.
 - Maintain the reaction temperature between 50-60°C[13].
 - Monitor the reaction for the complete consumption of the starting material.
 - Isolate and purify the intermediate product as described in Protocol 1.
- Step 2: Synthesis of HC Blue No. 1
 - React the intermediate from Step 1 with methylamine in a polar aprotic solvent like dimethylformamide (DMF)[13].
 - Heat the reaction mixture to a temperature range of 80-100°C to replace the fluorine atom with the methylamino group[13].
 - Upon completion, isolate and purify the HC Blue No. 1 product to achieve a purity of 95-97%[13]. A possible impurity is 2-([4-(methyl-amino)-3-nitrophenyl]imino)ethanol (<5%)[4].

The manufacturing process can be visualized as a sequential workflow from raw materials to the final, purified product.



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Caption: Generalized workflow for the two-step synthesis of HC Blue dyes.

Analytical Methodologies

The quality control and analysis of HC Blue dyes in cosmetic formulations rely on robust analytical techniques.

- High-Performance Liquid Chromatography (HPLC): This is the predominant method for the identification and quantification of hair dyes[12][14][15][16]. Reverse-phase HPLC with a photodiode array (PDA) detector allows for the separation of the dye from other matrix components and its identification by comparing retention time and UV-Vis spectrum against a known standard[15][16].
- Thin-Layer Chromatography (TLC): TLC has been reported as a method for the determination of HC Blue No. 1 in biological fluids, followed by spectrophotometric analysis[4].
- Spectroscopy: Infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure and purity of the synthesized dyes[4][12].

Protocol 3: General HPLC Analysis of a Hair Dye Formulation

This protocol outlines a general procedure for analyzing HC dyes in a cosmetic product.

- Sample Preparation:
 1. Accurately weigh approximately 0.5-1.0 g of the hair dye product into a volumetric flask[16][17].
 2. Add an extraction solvent. A common choice is a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer, often containing an antioxidant like ascorbic acid or sodium bisulfite to prevent degradation of the dyes[16][18].
 3. Sonicate the mixture for 15-30 minutes to ensure complete extraction of the dyes[16][18].
 4. Dilute to the final volume with the extraction solvent.
 5. Filter the solution through a 0.22 or 0.45 μm syringe filter to remove particulate matter before injection[16][18].
- Chromatographic Conditions:

1. Column: A reverse-phase C18 or similar column (e.g., Waters Atlantis® T3, Agilent Poroshell HPH-C18) is typically used[16][17].
2. Mobile Phase: A gradient elution is common, using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile[15][16].
3. Detection: A photodiode array (PDA) detector is used to monitor the elution, acquiring spectra from approximately 220-400 nm[15][16].
4. Quantification: The concentration of the HC Blue dye is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Conclusion

The development of HC Blue dyes, particularly HC Blue No. 1 and No. 2, represents a significant chapter in the history of cosmetic science. Their synthesis, born from advances in industrial organic chemistry, provided effective and popular semi-permanent hair coloring options. The well-documented manufacturing processes and analytical methods have ensured consistent quality and provided a framework for regulatory assessment. While the use of some early nitro dyes has been discontinued due to safety evaluations, the study of their history and chemistry provides valuable insights for the development of new, innovative, and safe cosmetic ingredients.

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- To cite this document: BenchChem. [A Technical Guide to the Historical Development of HC Blue Dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1210284#historical-research-on-the-development-of-hc-blue-dyes]

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